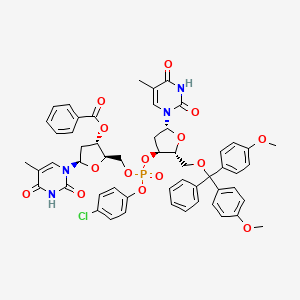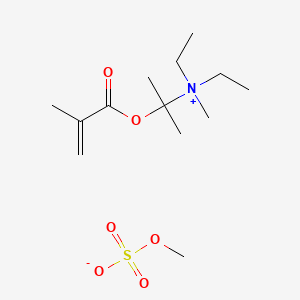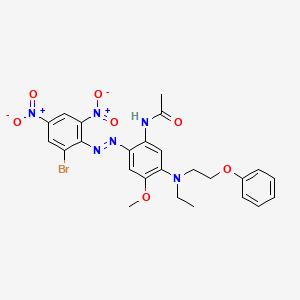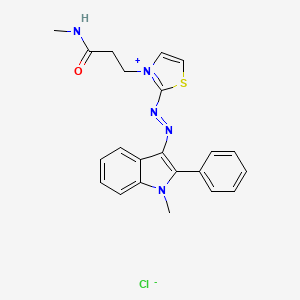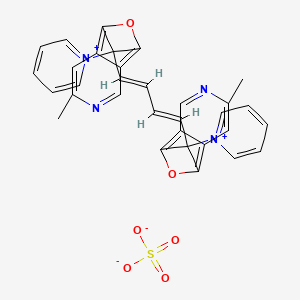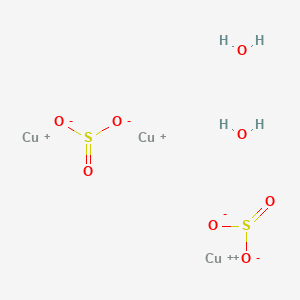
Cupro-cupric sulfate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by its red microcrystalline powder or prismatic crystal form and is practically insoluble in water and alcohol . This compound is a combination of cuprous (Cu⁺) and cupric (Cu²⁺) ions, making it unique in its chemical properties and applications.
Méthodes De Préparation
Cupro-cupric sulfate dihydrate can be synthesized through various methods. One common synthetic route involves the reaction of cupric oxide with sulfuric acid, which produces copper sulfate. This copper sulfate can then be crystallized to form the dihydrate . Industrial production methods often involve the controlled precipitation of copper ions in the presence of sulfur-containing compounds, followed by crystallization and purification processes .
Analyse Des Réactions Chimiques
Cupro-cupric sulfate dihydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, ammonium hydroxide, and hydrochloric acid . For example, in the presence of ammonium hydroxide, this compound can dissolve, forming complex ions. Major products formed from these reactions include various copper sulfides and oxides, depending on the reaction conditions .
Applications De Recherche Scientifique
Cupro-cupric sulfate dihydrate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions due to its unique redox properties . In biology and medicine, it is studied for its potential use in antimicrobial treatments and as a diagnostic tool for certain diseases . Industrially, it is used in the production of copper-based catalysts and as a component in electroplating baths . Additionally, its semiconductor properties make it valuable in the field of nanoelectronics and energy storage .
Mécanisme D'action
The mechanism of action of cupro-cupric sulfate dihydrate involves its ability to participate in redox reactions. The cuprous and cupric ions can act as electron donors and acceptors, respectively, facilitating various chemical processes . In biological systems, copper ions are essential for the function of several enzymes, including cytochrome c oxidase and superoxide dismutase . These enzymes play crucial roles in cellular respiration and the detoxification of reactive oxygen species.
Comparaison Avec Des Composés Similaires
Cupro-cupric sulfate dihydrate can be compared to other copper compounds such as cuprous oxide (Cu₂O) and cupric oxide (CuO). While cuprous oxide is a red compound and cupric oxide is black, this compound is unique due to its combination of both cuprous and cupric ions . This dual oxidation state provides it with distinct redox properties that are not present in the individual oxides. Other similar compounds include copper sulfide (Cu₂S) and copper sulfate pentahydrate (CuSO₄·5H₂O), each with their own unique properties and applications .
Propriétés
Numéro CAS |
13814-81-8 |
|---|---|
Formule moléculaire |
Cu3H4O8S2 |
Poids moléculaire |
386.8 g/mol |
Nom IUPAC |
copper;copper(1+);disulfite;dihydrate |
InChI |
InChI=1S/3Cu.2H2O3S.2H2O/c;;;2*1-4(2)3;;/h;;;2*(H2,1,2,3);2*1H2/q2*+1;+2;;;;/p-4 |
Clé InChI |
IJBZIISYIRGDFM-UHFFFAOYSA-J |
SMILES canonique |
O.O.[O-]S(=O)[O-].[O-]S(=O)[O-].[Cu+].[Cu+].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


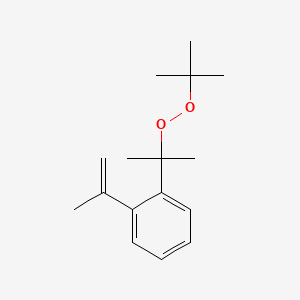
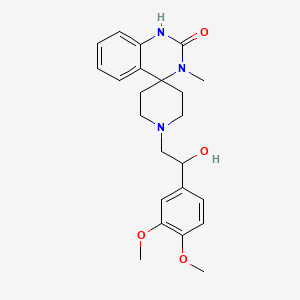
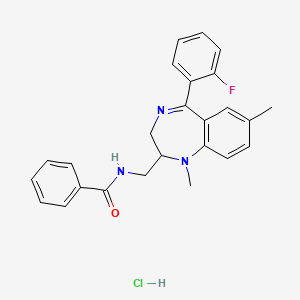
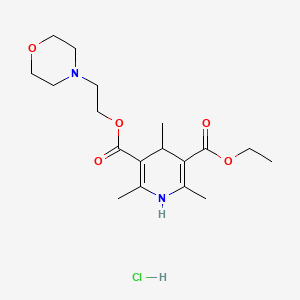

![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
